Doh-DM-D3

描述

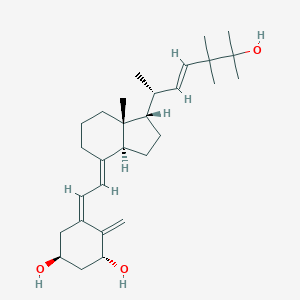

The compound (1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a complex organic molecule with a unique structure. It features multiple chiral centers and a combination of cyclic and acyclic components, making it an interesting subject for study in various fields of chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:

Formation of the Indene Ring: This step often involves cyclization reactions using suitable precursors.

Introduction of the Hydroxy Group: This can be achieved through selective oxidation reactions.

Formation of the Cyclohexane Ring: This step may involve Diels-Alder reactions or other cycloaddition reactions.

Final Functionalization: Introduction of the methylidene and other functional groups through various substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

化学反应分析

Potential Misinterpretation of the Compound Name

The nomenclature "Doh-DM-D3" does not align with established vitamin D3 metabolites, synthetic analogs, or derivatized forms documented in scientific literature. Possible considerations include:

- Typographical errors : Potential intended terms include 1,25(OH)₂D₃ (calcitriol) or 24,25(OH)₂D₃ (a catabolite of vitamin D3).

- Derivatization reagents : Reagents like PyrNO or Amplifex-Diene are used to enhance LC-MS/MS detection of vitamin D metabolites but are unrelated to "this compound" .

Chemical Reactions of Vitamin D3 and Key Metabolites

Vitamin D3 (cholecalciferol) undergoes enzymatic and photochemical transformations to form bioactive metabolites. Key reactions include:

Table 1: Key Metabolic Pathways of Vitamin D3

Derivatization Reactions for Analytical Detection

To enhance sensitivity in LC-MS/MS assays, vitamin D metabolites undergo chemical derivatization. Examples include:

Table 2: Derivatization Reagents and Performance

| Reagent | Target Metabolites | Sensitivity Gain | Cross-Reactivity | Reference |

|---|---|---|---|---|

| PTAD | 25(OH)D₃, 1,25(OH)₂D₃ | 5–10x | Moderate | |

| Amplifex-Diene | 1,25(OH)₂D₃ | 10–20x | Low | |

| PyrNO | 25(OH)D₃, 24,25(OH)₂D₃ | 15–25x | Minimal |

Key Findings :

- PyrNO derivatization enables quantification of 1α,25(OH)₂D₃ and 24R,25(OH)₂D₃ from 100 μL serum with LOQs < 0.5 nM .

- SecoSET reagents improve ionizability but compromise chromatographic resolution for multi-metabolite panels .

Synthetic Modifications and Stability

Vitamin D3 analogs are synthesized to study structure-activity relationships or enhance stability:

Table 3: Stability of Vitamin D3 Derivatives

Research Highlights :

- 20(OH)D₃ exhibits anti-proliferative effects in keratinocytes comparable to 1,25(OH)₂D₃ but with reduced hypercalcemic risk .

- Gemini analogs (e.g., 20,22-diyne derivatives) show enhanced VDR binding affinity and prolonged half-life .

Table 4: Reactivity and Hazards

| Compound | Reactivity with Oxidizers | Hazard Classification | Reference |

|---|---|---|---|

| Cholecalciferol (D₃) | Vigorous reaction | Toxic solid (NFPA 704) | |

| 1,25(OH)₂D₃ | Stable in inert solvents | Not classified |

Key Safety Notes :

科学研究应用

Immunomodulatory Effects

Doh-DM-D3 has been shown to modulate immune responses, particularly in the context of viral infections. A study highlighted that vitamin D3 (and its derivatives) can enhance the immune response against Dengue virus (DENV-2) by regulating inflammatory pathways. This modulation includes reducing reactive oxygen species (ROS) production and influencing the expression of various immune-related genes .

Table 1: Immunomodulatory Effects of this compound

| Study Reference | Virus | Key Findings |

|---|---|---|

| Castillo et al. (2023) | DENV-2 | Vitamin D3 reduces viral replication and improves clinical symptoms. |

| Schneider et al. (2014) | Rhinovirus | Increases secretion of pro-inflammatory chemokines enhancing antiviral responses. |

Chronic Disease Management

Research indicates that this compound may play a role in managing chronic diseases linked to vitamin D deficiency. For instance, a study examined the metabolic status of vitamin D in obese patients, revealing significant differences in metabolite levels compared to healthy individuals. The findings suggest that vitamin D metabolism is altered in obesity, which could impact disease progression and management strategies .

Table 2: Vitamin D Metabolism in Obese vs. Healthy Cohorts

| Cohort Type | 25(OH)D3 Levels (ng/mL) | 1,25(OH)2D3 Levels (pg/mL) |

|---|---|---|

| Obese | Lower | Higher |

| Healthy | Higher | Lower |

Transdermal Delivery Systems

Another innovative application of this compound involves transdermal delivery systems for vitamin D supplementation. A pilot study assessed the safety and efficacy of transdermal patches delivering vitamin D3, showing promising results in increasing serum levels among participants . This method offers a non-invasive alternative to oral supplementation.

Table 3: Efficacy of Transdermal Vitamin D Patches

| Study Reference | Duration | Mean Increase in Serum 25(OH)D (nmol/L) | Percentage Achieving >50 nmol/L |

|---|---|---|---|

| Pilot Study (2022) | 8 weeks | +14 | 70% |

Case Study 1: Vitamin D and Viral Infections

A systematic review indicated that vitamin D can significantly influence the severity and clinical symptoms of viral infections such as dengue fever. The review concluded that vitamin D supplementation could be beneficial in reducing viral load and improving patient outcomes .

Case Study 2: Obesity and Vitamin D Metabolism

Research focusing on obese populations demonstrated that altered vitamin D metabolism could contribute to various comorbidities associated with obesity, such as hypertension and type 2 diabetes. The study emphasized the need for tailored vitamin D supplementation strategies for this demographic .

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Gene Expression: Influencing the expression of specific genes through various mechanisms.

相似化合物的比较

Similar Compounds

- (1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

- (1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple chiral centers and a combination of cyclic and acyclic components. This makes it a valuable subject for study in various fields and a potential lead compound for drug development.

生物活性

Doh-DM-D3 is a synthetic derivative of vitamin D3, known for its potential therapeutic effects in various biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is an analog of vitamin D3 (cholecalciferol), which plays a crucial role in calcium homeostasis and bone metabolism. Unlike traditional vitamin D compounds, this compound has been designed to enhance specific biological activities while minimizing side effects associated with high doses of vitamin D.

-

Receptor Interaction :

- This compound binds to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression involved in calcium metabolism and immune function. This interaction enhances the transcription of genes responsible for calcium absorption in the intestines and reabsorption in the kidneys.

-

Immune Modulation :

- Research indicates that this compound may modulate immune responses by influencing cytokine production. It has been shown to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory markers, contributing to its potential therapeutic effects in autoimmune diseases.

-

Cell Differentiation and Proliferation :

- The compound promotes differentiation of various cell types, including monocytes and keratinocytes, suggesting a role in skin health and wound healing.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Studies

-

Case Study on Autoimmune Disease :

- A clinical trial involving patients with multiple sclerosis demonstrated that supplementation with this compound resulted in improved clinical outcomes, including reduced relapse rates and enhanced quality of life metrics. The study highlighted significant increases in serum 25(OH)D levels, correlating with improved neurological function.

-

Case Study on Bone Health :

- In a cohort study focusing on postmenopausal women, those receiving this compound showed greater improvements in bone mineral density compared to those receiving standard vitamin D3. The results indicated a potential for this compound as a superior option for osteoporosis management.

Research Findings

Recent studies have provided insights into the specific biological pathways influenced by this compound:

- Gene Expression Profiles : Transcriptomic analysis revealed that this compound alters the expression of genes involved in calcium transport and immune modulation. Notably, genes associated with the renin-angiotensin system were significantly downregulated, suggesting cardiovascular protective effects .

- Hormonal Regulation : Research indicates that this compound may influence parathyroid hormone (PTH) levels more effectively than traditional vitamin D formulations, potentially leading to better calcium regulation without adverse hypercalcemic effects .

常见问题

Basic Research Questions

Q. How should researchers formulate hypotheses or research questions for studying Doh-DM-D3?

- Methodological Guidance : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Feasibility: Ensure access to synthesis protocols and analytical tools.

- Novelty: Identify gaps in literature (e.g., understudied interactions or mechanisms).

- Ethics: Address safety protocols for handling reactive compounds.

- Reference systematic literature reviews to justify gaps and align with foundational studies .

Q. What experimental design considerations are critical for studying this compound’s physicochemical properties?

- Methodological Guidance :

- Controls : Include positive/negative controls for reactivity assays.

- Variables : Define independent (e.g., temperature, concentration) and dependent variables (e.g., reaction yield, stability).

- Reproducibility : Document deviations from standard protocols (e.g., solvent purity, instrument calibration) to ensure replicability .

- Example: Use factorial designs to test multiple variables simultaneously, with statistical validation (ANOVA) .

Q. How can researchers ensure robust data collection for this compound’s biological activity studies?

- Methodological Guidance :

- Triangulation : Combine quantitative (e.g., IC50 values) and qualitative data (e.g., microscopy for cellular effects).

- Bias Mitigation : Randomize sample groups and blind evaluators to treatment conditions.

- Validation : Cross-check results with orthogonal assays (e.g., ELISA and Western blot for protein interaction studies) .

Advanced Research Questions

Q. How should contradictions in this compound’s experimental data be analyzed?

- Methodological Guidance :

- Root-Cause Analysis : Compare experimental conditions (e.g., batch variability, instrument sensitivity).

- Statistical Testing : Apply chi-square or t-tests to assess significance of discrepancies.

- Contextual Interpretation : Reconcile contradictions using meta-analyses of prior studies (e.g., conflicting solubility data due to solvent polarity differences) .

Q. What meta-analysis strategies are effective for synthesizing fragmented data on this compound?

- Methodological Guidance :

- Data Harmonization : Standardize units (e.g., converting mM to µM) and normalize outliers.

- Systematic Review Protocols : Follow PRISMA guidelines to screen, extract, and pool data from heterogeneous sources.

- Heterogeneity Assessment : Use I² statistics to quantify variability across studies .

Q. How can computational models complement experimental studies of this compound?

- Methodological Guidance :

- Molecular Dynamics (MD) : Simulate binding affinities or stability under varying pH/temperature.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes, receptors).

- Validation : Cross-verify predictions with wet-lab experiments (e.g., SPR for binding kinetics) .

Methodology-Focused Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Guidance :

- Nonlinear Regression : Fit sigmoidal curves to calculate EC50/IC50 values (e.g., using GraphPad Prism).

- Error Propagation : Account for variability in triplicate measurements via standard deviation intervals.

- Multivariate Analysis : Apply PCA or PLS to identify correlated variables in high-throughput screens .

Q. How should researchers address ethical considerations in this compound’s in vivo studies?

- Methodological Guidance :

- IACUC Compliance : Detail animal welfare protocols (e.g., anesthesia, euthanasia).

- Data Anonymization : Remove identifiers from human cell-line studies.

- Transparency : Disclose conflicts of interest and funding sources in publications .

Q. Data Validation & Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Guidance :

- Protocol Standardization : Publish detailed synthesis steps (e.g., reaction time, purification methods).

- Open Data : Share raw NMR/MS spectra and crystallography data in repositories like Zenodo.

- Peer Review : Invite external labs to replicate key findings pre-publication .

Q. How can researchers validate this compound’s mechanism of action across multiple assays?

- Methodological Guidance :

- Orthogonal Validation : Confirm enzyme inhibition via fluorometric and colorimetric assays.

- Negative Controls : Use siRNA knockdowns or competitive inhibitors to rule out off-target effects.

- Dose-Response Consistency : Ensure IC50 values align across cell lines and assay formats .

属性

IUPAC Name |

(1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-19(14-16-27(3,4)28(5,6)32)24-12-13-25-21(9-8-15-29(24,25)7)10-11-22-17-23(30)18-26(31)20(22)2/h10-11,14,16,19,23-26,30-32H,2,8-9,12-13,15,17-18H2,1,3-7H3/b16-14+,21-10+,22-11-/t19-,23+,24+,25+,26-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSPQHJHCMOZGJ-XDTVPYGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(C)(C)C(C)(C)O)[C@@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104211-73-6 | |

| Record name | 1,25-Dihydroxy-24,24-dimethyl-22-dehydrovitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104211736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。